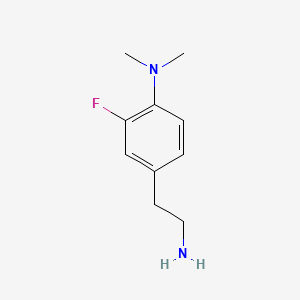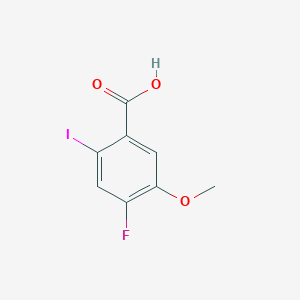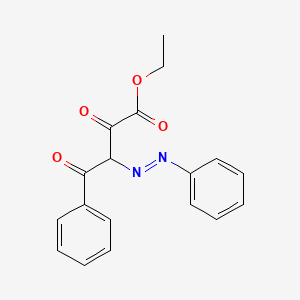
n-Dimethylbenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Dimethylbenzenamine, also known as N,N-dimethylaniline, is an organic compound with the molecular formula C8H11N. It is a derivative of aniline, where two hydrogen atoms on the nitrogen atom are replaced by methyl groups. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is widely used in the chemical industry as an intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-Dimethylbenzenamine can be synthesized through several methods. One common method is the methylation of aniline using formaldehyde and formic acid, known as the Eschweiler-Clarke reaction. This reaction involves the following steps:
- Aniline reacts with formaldehyde to form N-methylol aniline.
- N-methylol aniline is then reduced by formic acid to produce this compound .
Another method involves the reaction of aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide
- Aniline reacts with dimethyl sulfate or methyl iodide to form N-methyl aniline.
- N-methyl aniline is further methylated to produce this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of nitrobenzene in the presence of a methylating agent such as methanol. This process involves the following steps:
- Nitrobenzene is hydrogenated to form aniline.
- Aniline is then methylated using methanol in the presence of a catalyst such as palladium or nickel to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
n-Dimethylbenzenamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used reducing agents.
Substitution: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. Sulfonation is performed using sulfuric acid or oleum.
Major Products Formed
Oxidation: N,N-dimethylbenzamide, N,N-dimethylbenzoquinone.
Reduction: N-methylaniline, aniline.
Substitution: Various substituted derivatives such as nitro-N,N-dimethylaniline, sulfo-N,N-dimethylaniline, and halo-N,N-dimethylaniline.
Wissenschaftliche Forschungsanwendungen
n-Dimethylbenzenamine has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Medicine: It is used in the synthesis of drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of n-Dimethylbenzenamine involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, affecting their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
n-Dimethylbenzenamine can be compared with other similar compounds, such as:
Aniline: Aniline is the parent compound of this compound, with two hydrogen atoms on the nitrogen atom.
N-Methylaniline: N-Methylaniline has one methyl group and one hydrogen atom on the nitrogen atom.
N,N-Diethylaniline: N,N-Diethylaniline has two ethyl groups on the nitrogen atom.
Conclusion
This compound is a versatile compound with numerous applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an important intermediate in the synthesis of various organic compounds. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for its effective use in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H15FN2 |
|---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-2-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10-4-3-8(5-6-12)7-9(10)11/h3-4,7H,5-6,12H2,1-2H3 |
InChI-Schlüssel |
NHHXNSNCLRMODO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)CCN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B15093819.png)



![2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol](/img/structure/B15093849.png)




![N-[4-(Amino)butyl]phthalimide](/img/structure/B15093887.png)
![2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B15093902.png)
![Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine](/img/structure/B15093909.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B15093914.png)
